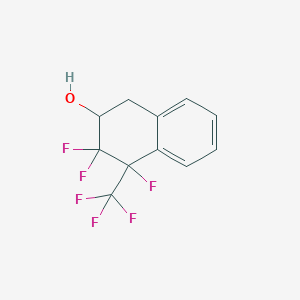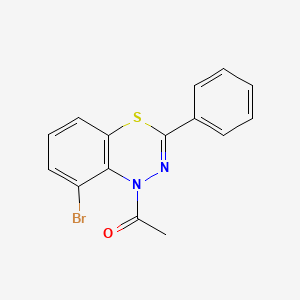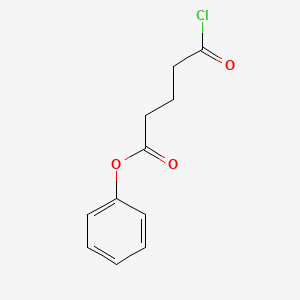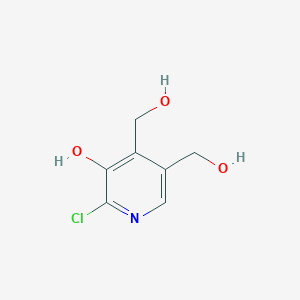
2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol is a chemical compound that belongs to the class of hydroxymethylpyridines It is characterized by the presence of a chlorine atom at the second position, hydroxymethyl groups at the fourth and fifth positions, and a hydroxyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 4,5-bis(hydroxymethyl)pyridin-3-ol. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the second position.
Another approach involves the hydroxymethylation of 2-chloropyridin-3-ol. This reaction can be carried out using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the fourth and fifth positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are typically optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-4,5-bis(formyl)pyridin-3-ol or 2-chloro-4,5-bis(carboxy)pyridin-3-ol.
Reduction: Formation of this compound.
Substitution: Formation of 2-amino-4,5-bis(hydroxymethyl)pyridin-3-ol or 2-thio-4,5-bis(hydroxymethyl)pyridin-3-ol.
Scientific Research Applications
2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl groups and the chlorine atom can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): A hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and a methyl group at position 2.
2-Hydroxypyridine: A pyridine derivative with a hydroxyl group at the second position.
Uniqueness
2-Chloro-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of both hydroxymethyl groups and a chlorine atom on the pyridine ring
Properties
CAS No. |
62489-18-3 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-chloro-4,5-bis(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H8ClNO3/c8-7-6(12)5(3-11)4(2-10)1-9-7/h1,10-12H,2-3H2 |
InChI Key |
GCKKRKWKSUZWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


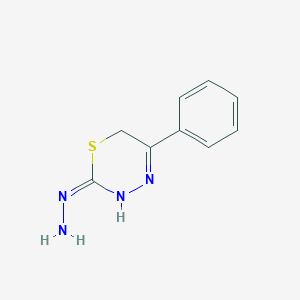
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)-](/img/structure/B14533534.png)
![2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B14533537.png)
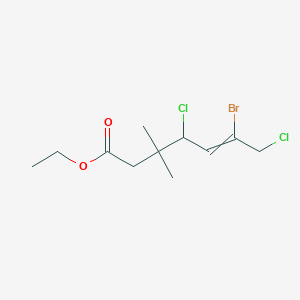
![Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B14533547.png)
![2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine](/img/structure/B14533573.png)
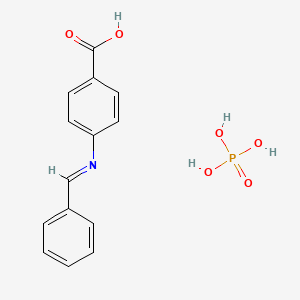
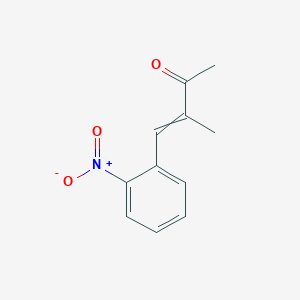
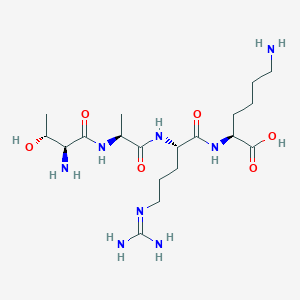
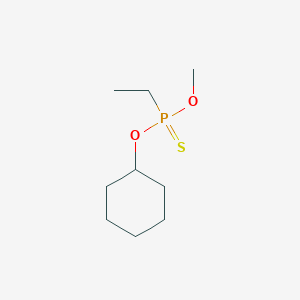
![1-Oxa-2-thiaspiro[4.5]decane, 8-(1,1-dimethylethyl)-, 2-oxide](/img/structure/B14533587.png)
